molecular formula C14H7Cl2N3S B3035444 2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile CAS No. 321430-61-9

2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile

Cat. No. B3035444
CAS RN: 321430-61-9
M. Wt: 320.2 g/mol
InChI Key: ZDNYUGPEJIXQKL-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile (DCBSP) is a chemical compound with a wide range of applications in the scientific research field. It is an organic compound with a sulfur-containing benzyl group and an aromatic pyridine ring. DCBSP has been used in a variety of laboratory experiments, including those involving organic synthesis, enzyme catalysis, and bio-imaging.

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking Studies

2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile has been investigated using FT-IR and FT-Raman spectroscopic techniques. The equilibrium geometry and vibrational wave numbers of the molecule have been computed, providing insights into its stability and charge delocalization. Theoretical predictions suggest its potential in nonlinear optical behavior. Molecular docking results indicate possible inhibitory activity against GPb, suggesting its potential as an anti-diabetic compound (Alzoman et al., 2015).

Coordination Chemistry

Research has explored the synthesis and coordination chemistry of related ligands, contributing to the understanding of complex chemical interactions and molecular structures (Dahlenburg et al., 2007).

Catalytic Applications

The compound has been examined for its use in catalytic applications. For instance, CuI nanoparticles have been explored as a catalyst for synthesizing derivatives of this compound, highlighting its relevance in eco-friendly and efficient synthetic procedures (Safaei‐Ghomi & Ghasemzadeh, 2013).

Biological Evaluation

The compound's derivatives have been synthesized and assessed for various biological activities, including antimicrobial, antioxidant, and antitubercular activities. This demonstrates its potential in medical and pharmaceutical applications (Fathima et al., 2021).

Crystallographic Properties

Studies have compared structural factors like sulfanyl vs sulfonyl substitution in related compounds, providing valuable data on their crystallographic properties and potential material applications (Önal et al., 2018).

Medicinal Utility

The compound and its derivatives have been prepared and studied for their medicinal utility, indicating their potential as scaffolds in drug design (Evdokimov et al., 2006).

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3S/c15-12-2-1-3-13(16)11(12)8-20-14-10(6-18)4-9(5-17)7-19-14/h1-4,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNYUGPEJIXQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=C(C=C(C=N2)C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175163
Record name 2-[[(2,6-Dichlorophenyl)methyl]thio]-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321430-61-9
Record name 2-[[(2,6-Dichlorophenyl)methyl]thio]-3,5-pyridinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321430-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2,6-Dichlorophenyl)methyl]thio]-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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